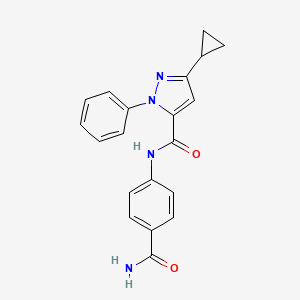

N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-5-cyclopropyl-2-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c21-19(25)14-8-10-15(11-9-14)22-20(26)18-12-17(13-6-7-13)23-24(18)16-4-2-1-3-5-16/h1-5,8-13H,6-7H2,(H2,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWIOQXJQDYHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs in Pyrazole Carboxamides ()

Compounds 3a–3p from Molecules (2015) share the pyrazole-carboxamide scaffold but differ in substituents (Table 1). Key comparisons include:

Key Observations :

- Carbamoyl vs. Cyano: The carbamoyl group (-CONH2) in the target compound enhances hydrogen-bonding capacity relative to the cyano group (-CN) in 3a, which may improve solubility or target interactions .

- Synthetic Yields : Similar yields (~60–70%) suggest comparable synthetic feasibility for pyrazole carboxamides under standard coupling conditions (e.g., EDCI/HOBt) .

Triazole Carboxamide Derivatives ()

Triazole analogs, such as N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide , share the carboxamide motif but feature a triazole core instead of pyrazole.

Structural Differences :

Other Pyrazole Carboxamides ()

- 4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (): Bromo and fluoro substituents increase molecular weight (MW: 391.03 vs. ~349.4 for the target compound) and may enhance halogen bonding in target interactions .

- N-[(4-Fluorophenyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide (): A propyl group at position 3 and a fluorophenylmethylamide side chain. The shorter alkyl chain (propyl vs. cyclopropyl) reduces steric bulk but increases flexibility .

Thiazolo-Pyridine Carboxamide ()

The compound (S)-N-(4-Carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide shares the carbamoylphenyl group but incorporates a fused thiazolo-pyridine system. This structural complexity may enhance binding to viral proteins (e.g., SARS-CoV-2 spike glycoprotein) compared to simpler pyrazole derivatives .

Biological Activity

N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide, a pyrazole derivative, has emerged as a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthetic pathways, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C18H19N3O2

- Molecular Weight : 325.36 g/mol

- CAS Number : 1015532-45-2

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have shown effectiveness in reducing inflammatory markers such as TNF-α and IL-6. In one study, derivatives were tested in a carrageenan-induced rat paw edema model, demonstrating up to 78% inhibition at certain concentrations, comparable to standard anti-inflammatory drugs like ibuprofen .

2. Antimicrobial Properties

Pyrazole compounds have been investigated for their antimicrobial activities against various bacterial strains. For instance, derivatives have shown promising results against E. coli and Staphylococcus aureus, with some compounds exhibiting MIC values lower than those of traditional antibiotics . The presence of specific functional groups in the structure appears to enhance this activity.

3. Antitumor Activity

Research indicates that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study reported that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al., 2014 | 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole | Anti-inflammatory | Inhibition of TNF-α by 61–85% |

| Nagarapu et al., 2015 | 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole | Anti-inflammatory | Potency at 75% after 3 hours |

| Bandgar et al., 2016 | 1-thiocarbamoyl 3-substituted phenyl-pyrazoles | MAO-B inhibitor | High activity against MAO-A/B isoforms |

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of Substituents : The incorporation of the carbamoyl and cyclopropyl groups is performed via nucleophilic substitution reactions.

Q & A

Basic: What are the optimized synthetic routes for N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, leveraging pyrazole core formation followed by functional group modifications.

- Step 1: Construct the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For cyclopropyl incorporation, use cyclopropane carboxaldehyde or cyclopropyl Grignard reagents under controlled temperatures (0–5°C) to avoid ring-opening .

- Step 2: Introduce the 4-carbamoylphenyl group via amide coupling. Use coupling reagents like HATU or EDCI with DMAP catalysis in anhydrous DCM, achieving yields >75% .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%).

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cyclopropyl MgBr, THF, 0°C | 65 | 90 |

| 2 | HATU, DIPEA, DCM | 78 | 95 |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR (¹H/¹³C): Identify cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and pyrazole ring protons (δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

- Purity Assessment:

- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Modification Sites:

- Assays:

- In vitro enzyme inhibition: Use fluorescence polarization assays (IC₅₀ determination) .

- Cellular uptake: Radiolabel the compound (³H or ¹⁴C) and measure intracellular concentration via scintillation counting.

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Glide.

- Parameters: Use a grid box centered on the target’s active site (e.g., SARS-CoV-2 spike glycoprotein for antiviral studies) with 20 Å dimensions .

- MD Simulations:

- Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

Table 2: Example Docking Scores vs. Known Inhibitors

| Compound | Docking Score (kcal/mol) | Target |

|---|---|---|

| Target Compound | -9.2 | SARS-CoV-2 Spike |

| Remdesivir (control) | -7.8 | SARS-CoV-2 Spike |

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Assay Variability:

- Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

- Validate using positive controls (e.g., staurosporine for kinase inhibition).

- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .

Experimental Design: What factors differentiate in vitro vs. in vivo testing frameworks?

Methodological Answer:

- In vitro:

- Use human cell lines (e.g., HEK293) with serum-free media to avoid protein interference.

- Measure IC₅₀ in triplicate, accounting for solvent toxicity (e.g., DMSO <0.1%) .

- In vivo:

- Administer via oral gavage (10 mg/kg in 5% DMSO/saline) and collect plasma for LC-MS pharmacokinetics (T₁/₂, Cmax) .

Analytical Challenges: How to address purity issues in large-scale synthesis?

Methodological Answer:

- Byproduct Identification: Use LC-MS/MS to detect dimers or oxidation products (e.g., pyrazole N-oxide).

- Process Optimization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.